Carpetimycin D
Description
from Streptomyces sp. KC-6643; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
87139-37-5 |
|---|---|
Molecular Formula |
C14H20N2O9S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(5R,6R)-3-[(R)-2-acetamidoethylsulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h8,10H,4-6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/t8-,10+,26-/m1/s1 |
InChI Key |
IXJHZBNZTOAWNU-LGAJQSDJSA-N |
Isomeric SMILES |
CC(=O)NCC[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |
Other CAS No. |
87139-37-5 |
Synonyms |
3 (2-acetamidoethylsulfinyl)-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin D |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Carpetimycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a naturally occurring carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Isolated from Streptomyces sp. KC-6643, it belongs to the thienamycin family of compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting key data in a structured format and outlining the experimental methodologies used for their determination. This information is crucial for researchers and professionals involved in the discovery, development, and formulation of new antibacterial agents.
Core Physicochemical Data
The fundamental physicochemical characteristics of this compound are summarized in the table below. These data points are essential for understanding the molecule's identity, size, and basic physical nature.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₉S₂ | [1] |
| Molecular Weight | 424.45 g/mol | [1] |
| CAS Number | 87139-37-5 | [1] |
| Appearance | Amorphous white powder | |
| Optical Rotation | [α]D²⁴ -148° (c=0.5, H₂O) |
Spectroscopic and Structural Data
Spectroscopic analysis provides a fingerprint of a molecule's structure and is indispensable for its identification and characterization. The following tables detail the key spectroscopic data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.
| Solvent | λmax (nm) | Reference |
| Water | 268, 305 |
Infrared (IR) Spectroscopy
IR spectroscopy reveals the functional groups present in a molecule by measuring the vibrations of its bonds.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1760 | β-lactam C=O | |
| 1705 | Carboxyl C=O | |
| 1640 | Amide C=O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following are the reported chemical shifts (δ) in D₂O.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |
| 1.30 | s | - | C(CH₃)₂ | |
| 1.98 | s | - | N-COCH₃ | |
| 3.1-3.6 | m | - | CH₂CH₂ | |
| 3.48 | dd | 6.0, 2.5 | H-6 | |
| 4.22 | t | 9.0 | H-5 | |
| 4.28 | dd | 9.0, 2.5 | H-8 |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Reference |
| 23.3 | N-COC H₃ | |
| 24.8, 25.0 | C(C H₃)₂ | |
| 28.5 | N-CH₂C H₂-S | |
| 52.8 | N-C H₂CH₂-S | |
| 59.8 | C-6 | |
| 65.8 | C-5 | |
| 77.5 | C-8 | |
| 84.8 | C (CH₃)₂ | |
| 124.9 | C-3 | |
| 145.2 | C-2 | |
| 166.8 | C-4 | |
| 175.2 | N-C OCH₃ | |
| 177.0 | C-7 |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical parameter influencing its bioavailability and formulation development.
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Methanol | Soluble | |
| Ethanol | Sparingly soluble | |
| Acetone | Insoluble | |
| Ethyl acetate | Insoluble | |
| Chloroform | Insoluble |
Experimental Protocols
The determination of the aforementioned physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Workflow for Physicochemical Characterization of this compound
Caption: General workflow for the isolation and physicochemical characterization of this compound.
1. Determination of Optical Rotation
-
Apparatus: A standard polarimeter.
-
Procedure:
-
A solution of this compound was prepared in water at a concentration of 0.5 mg/mL.
-
The polarimeter cell was filled with the solution.
-
The optical rotation was measured at 24 °C using the sodium D line (589 nm).
-
The specific rotation ([α]D) was calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
2. UV-Vis Spectroscopy
-
Apparatus: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
A dilute solution of this compound was prepared in water.
-
The spectrophotometer was blanked using water as the reference.
-
The absorbance spectrum was recorded over a wavelength range of 200-400 nm.
-
The wavelengths of maximum absorbance (λmax) were identified.
-
3. Infrared Spectroscopy
-
Apparatus: A Fourier-transform infrared (FTIR) spectrophotometer.
-
Procedure:
-
A small amount of the amorphous white powder of this compound was mixed with potassium bromide (KBr).
-
The mixture was pressed into a thin, transparent pellet.
-
The IR spectrum was recorded, typically over a range of 4000-400 cm⁻¹.
-
The characteristic absorption bands corresponding to the functional groups were identified.
-
4. NMR Spectroscopy
-
Apparatus: A high-field nuclear magnetic resonance spectrometer.
-
Procedure:
-
A sample of this compound was dissolved in deuterium oxide (D₂O).
-
¹H and ¹³C NMR spectra were acquired.
-
Chemical shifts were referenced to an internal standard.
-
The signals were assigned to the respective protons and carbons in the molecule.
-
5. Solubility Testing
-
Procedure:
-
A qualitative assessment of solubility was performed by adding a small amount of this compound to various solvents (water, methanol, ethanol, acetone, ethyl acetate, chloroform) at room temperature.
-
The mixture was agitated, and the solubility was visually determined as soluble, sparingly soluble, or insoluble.
-
Logical Relationship of Spectroscopic Data to Structure
The interpretation of spectroscopic data is interconnected and leads to the elucidation of the molecular structure. The following diagram illustrates this logical relationship.
Caption: Logical flow from spectroscopic data to the structural elucidation of this compound.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a carbapenem antibiotic of significant interest. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide insight into the methodologies for obtaining these critical parameters. The logical relationships illustrated by the diagrams emphasize the interconnectedness of the data in defining the molecular characteristics of this compound. This comprehensive information serves as a valuable resource for ongoing and future research and development efforts in the field of antibacterial drug discovery.
References
Carpetimycin D: An In-depth Technical Guide on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. It was first isolated, along with Carpetimycin C, from the culture broth of Streptomyces sp. KC-6643, the same organism that produces Carpetimycins A and B.[1] The chemical structure of this compound has been determined as (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1 -methylethyl)-7-oxo-1-azabicyclo[3.2. 0]hept-2-ene-2-carboxylic acid.[1] While the discovery of this compound has been documented, detailed public data on its specific antibacterial spectrum and potency, particularly in the form of Minimum Inhibitory Concentration (MIC) values, remains limited in currently accessible scientific literature.
This guide provides a comprehensive overview of the known information regarding the broader family of carpetimycins to infer the potential activity of this compound, alongside standardized experimental protocols relevant to its study.
Antibacterial Spectrum of Activity
Carpetimycins A and B exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[2] Carpetimycin A has been shown to be a particularly potent antibiotic.[2]
Table 1: Comparative Antibacterial Activity of Carpetimycin A and B
| Bacterial Species | Type | Carpetimycin A MIC (µg/mL) | Carpetimycin B MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.2 - >100 | 1.56 - >100 |
| Streptococcus pyogenes | Gram-positive | ≤0.05 - 0.1 | 0.78 - 1.56 |
| Streptococcus pneumoniae | Gram-positive | ≤0.05 - 0.2 | 0.78 - 3.13 |
| Enterococcus faecalis | Gram-positive | 6.25 - 50 | >100 |
| Escherichia coli | Gram-negative | 0.1 - 1.56 | 3.13 - 100 |
| Klebsiella pneumoniae | Gram-negative | 0.1 - 0.78 | 1.56 - 50 |
| Proteus mirabilis | Gram-negative | 0.39 - 3.13 | 12.5 - >100 |
| Pseudomonas aeruginosa | Gram-negative | 6.25 - >100 | >100 |
| Bacteroides fragilis | Anaerobe | 0.1 - 0.39 | 0.39 - 1.56 |
Note: Data is compiled from studies on Carpetimycins A and B and is intended to be representative of the potential spectrum of the carpetimycin family. Specific values for this compound are not available.
Mechanism of Action
As a member of the carbapenem class of β-lactam antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. The primary target for β-lactam antibiotics is a group of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.
By binding to and inactivating PBPs, this compound would disrupt the cross-linking of peptidoglycan chains. This interference with cell wall integrity leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic like this compound. This protocol is based on established microdilution methods.[3]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for its stability).
-
Bacterial Strains: Culture the selected bacterial strains overnight on appropriate agar plates (e.g., Mueller-Hinton agar) at 35-37°C.
-
Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
From the overnight culture, select several colonies and suspend them in sterile saline or MHIIB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of sterile MHIIB into all wells of the 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium and no bacteria).
4. Incubation and Reading:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
Conclusion
This compound, a member of the carbapenem family of antibiotics, holds potential as a broad-spectrum antibacterial agent. While specific data on its in vitro activity is not widely available, the known efficacy of related compounds like Carpetimycins A and B suggests a promising area for further research. The methodologies and mechanisms outlined in this guide provide a foundational framework for scientists and drug development professionals to undertake further investigation into the therapeutic potential of this compound. Future studies are warranted to fully elucidate its antibacterial spectrum, potency, and clinical utility.
References
In Vitro Activity of Carpetimycin D Against Clinical Isolates: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available in vitro activity data for Carpetimycin D, a carbapenem antibiotic. As specific quantitative data for this compound against a wide range of clinical isolates is limited in publicly available literature, this document presents data for the closely related and well-studied compound, Carpetimycin A, to serve as a valuable reference point. The methodologies detailed herein are standard for the in vitro evaluation of antimicrobial agents and are applicable to the study of this compound.
Data Presentation: In Vitro Activity of Carpetimycin A
Carpetimycins A and B have demonstrated a broad spectrum of potent activity against both gram-positive and gram-negative bacteria, including various anaerobic species.[1][2] The antimicrobial efficacy of Carpetimycin A is noted to be significantly greater than that of Carpetimycin B and cefoxitin.[1][2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Carpetimycin A against a selection of clinical isolates. The MIC90, the concentration required to inhibit the growth of 90% of the tested isolates, is a key indicator of an antibiotic's potency.
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |
| Escherichia coli | Not Specified | 0.39 |
| Klebsiella spp. | Not Specified | 0.39 |
| Proteus spp. | Not Specified | 1.56 |
| Staphylococcus aureus | Not Specified | 1.56 |
| Enterobacter spp. | Not Specified | 3.13 |
| Citrobacter spp. | Not Specified | 3.13 |
Data sourced from "Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics".[1][2]
At a concentration of 3.13 µg/mL, Carpetimycin A was found to inhibit nearly all clinical isolates of Enterobacter and Citrobacter that were resistant to many other β-lactam antibiotics in clinical use.[1]
Experimental Protocols: MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure reproducibility and comparability of results. The broth microdilution method is a commonly used and recommended procedure.
Broth Microdilution Method (Based on CLSI Guidelines)
1. Preparation of Antimicrobial Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the antibiotic in a suitable solvent to a high concentration. The solvent used should not affect bacterial growth.
-
The stock solution is then sterilized by filtration.
2. Preparation of Microdilution Plates:
-
A series of two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth).
-
This creates a range of decreasing concentrations of the antibiotic across the wells of the plate.
-
Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculum Preparation:
-
The clinical bacterial isolates to be tested are cultured on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are then used to inoculate a broth medium, which is incubated until it reaches a specified turbidity, corresponding to a standardized bacterial density (typically 0.5 McFarland standard).
-
This standardized bacterial suspension is then further diluted to achieve the final desired inoculum concentration for the assay.
4. Inoculation and Incubation:
-
Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plate is then covered and incubated under specific conditions (e.g., 35°C for 16-20 hours) that are optimal for the growth of the test organism.
5. Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Conceptual Signaling Pathway of Carbapenem Action
Caption: Simplified pathway of carbapenem action on bacterial cell wall synthesis.
References
Unveiling Carpetimycin D: A Technical Guide to its Microbial Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a member of the carbapenem class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. First isolated from the culture broth of Streptomyces sp. KC-6643, this compound, along with its co-metabolites Carpetimycin A, B, and C, has garnered interest for its antibacterial properties.[1] This technical guide provides a comprehensive overview of the producing organism, fermentation conditions, and experimental protocols related to the production of this compound, based on available scientific literature.
Producing Organism: Streptomyces sp. KC-6643
The microorganism responsible for the production of this compound is a strain of Streptomyces, designated as KC-6643.[1] Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites, including a majority of clinically relevant antibiotics. The isolation of Carpetimycins A, B, C, and D from the same culture broth of Streptomyces sp. KC-6643 suggests a common biosynthetic origin for these related carbapenem compounds.[1]
Fermentation Conditions for this compound Production
Detailed quantitative data on the optimal fermentation conditions for this compound production by Streptomyces sp. KC-6643 are not extensively available in the public domain. However, based on the initial discovery and general knowledge of Streptomyces fermentation for antibiotic production, a general framework can be outlined. The following table summarizes typical fermentation parameters that would be critical to optimize for robust this compound production.
| Parameter | General Range/Condition | Notes |
| Carbon Source | Glucose, Starch, Glycerol | Complex carbohydrates often support prolonged antibiotic production. |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, Ammonium Salts | A combination of organic and inorganic nitrogen sources is often beneficial. |
| Inorganic Salts | K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃ | Essential for microbial growth and as co-factors for enzymatic reactions. |
| Trace Elements | Fe²⁺, Zn²⁺, Mn²⁺, Co²⁺ | Often required in minute quantities for optimal enzyme function. |
| pH | 6.5 - 7.5 | Maintenance of a stable pH is crucial for both growth and antibiotic production. |
| Temperature | 28 - 30°C | Typical optimal temperature range for mesophilic Streptomyces species. |
| Aeration | High dissolved oxygen levels | Aerobic fermentation is critical for Streptomyces growth and metabolism. |
| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen transfer in submerged fermentation. |
| Fermentation Time | 5 - 10 days | Antibiotic production often occurs in the stationary phase of growth. |
Experimental Protocols
Culture and Inoculum Development
A standardized protocol for the cultivation of Streptomyces sp. KC-6643 is essential for reproducible fermentation outcomes.
Objective: To prepare a healthy and active seed culture for inoculation of the production fermenter.
Methodology:
-
Strain Revival: Aseptically transfer a cryopreserved vial of Streptomyces sp. KC-6643 to a sterile agar plate containing a suitable growth medium (e.g., ISP2 agar or Bennett's agar).
-
Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a suitable buffer.
-
Seed Culture: Inoculate a baffled flask containing a seed medium (typically a rich, complex medium) with the spore suspension.
-
Incubation: Incubate the seed culture on a rotary shaker at 28°C and 250 rpm for 48-72 hours.
Production Fermentation
Objective: To cultivate Streptomyces sp. KC-6643 under conditions that promote the biosynthesis of this compound.
Methodology:
-
Inoculation: Aseptically transfer the seed culture (typically 5-10% v/v) to a sterilized production fermenter containing the optimized fermentation medium.
-
Fermentation: Maintain the fermentation parameters (pH, temperature, dissolved oxygen) at their optimal setpoints.
-
Sampling: Periodically draw samples to monitor cell growth (e.g., dry cell weight) and antibiotic production (e.g., HPLC analysis).
Extraction and Purification of this compound
The following is a generalized protocol for the recovery of carbapenem antibiotics from a fermentation broth. Specific details for this compound may vary.
Methodology:
-
Cell Removal: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Broth Clarification: Further clarify the supernatant to remove any remaining solids.
-
Initial Capture: Utilize adsorption chromatography (e.g., using a non-ionic porous resin) to capture the carbapenem antibiotics from the clarified broth.
-
Elution: Elute the bound antibiotics from the resin using a suitable organic solvent (e.g., methanol or acetone).
-
Solvent Removal: Concentrate the eluate under reduced pressure to remove the organic solvent.
-
Further Purification: Employ a series of chromatographic techniques, such as ion-exchange chromatography and gel filtration, to separate this compound from other co-produced metabolites.
-
Final Purification: Use high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) to obtain highly purified this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biosynthetic Pathway and Signaling
The complete biosynthetic pathway and the specific gene cluster responsible for this compound production in Streptomyces sp. KC-6643 have not been fully elucidated in publicly available literature. However, based on the biosynthesis of other well-characterized carbapenems like thienamycin, a general pathway can be inferred.
Carbapenem biosynthesis typically originates from primary metabolites such as acetate, propionate, and amino acids. The core carbapenem ring structure is assembled by a set of key enzymes encoded within a dedicated biosynthetic gene cluster.
Caption: A generalized workflow for the production and isolation of this compound.
Caption: A hypothetical biosynthetic pathway for this compound based on known carbapenem biosynthesis.
Conclusion
This compound, produced by Streptomyces sp. KC-6643, represents a potentially valuable carbapenem antibiotic. While the initial discovery has been reported, further research is required to fully optimize the fermentation process and to elucidate the complete biosynthetic pathway. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of antibiotic discovery and development, enabling further investigation into this promising class of natural products. The application of modern genomic and metabolic engineering techniques to Streptomyces sp. KC-6643 could unlock the potential for enhanced production and the generation of novel this compound analogs with improved therapeutic properties.
References
Unraveling the Structure-Activity Relationship of Carpetimycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carpetimycins, a subgroup of carbapenem antibiotics, are potent inhibitors of bacterial cell wall synthesis and β-lactamase enzymes. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the development of new, more effective antibacterial agents that can combat the growing threat of antibiotic resistance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Carpetimycins, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Core Structure and Key Modifications
The fundamental scaffold of Carpetimycins features a carbapenem core, which is a bicyclic system containing a β-lactam ring fused to a five-membered ring. Variations in the substituents at the C2 and C6 positions of this core structure have been shown to significantly influence their antibacterial spectrum, potency, and stability against β-lactamases.
Quantitative Structure-Activity Relationship (SAR)
The biological activity of Carpetimycins is highly dependent on the nature of the chemical groups attached to its core. The following tables summarize the available quantitative data on the antimicrobial and β-lactamase inhibitory activities of different Carpetimycin analogs.
Table 1: Antimicrobial Activity of Carpetimycins
| Compound | C2-Substituent | C6-Substituent | Test Organism | MIC (µg/mL) |
| Carpetimycin A | -(S)-CH=CH-NH-COCH₃ | -C(CH₃)₂-OH | Escherichia coli | 0.39[1][2] |
| Klebsiella pneumoniae | 0.39[1][2] | |||
| Proteus vulgaris | 1.56[1][2] | |||
| Staphylococcus aureus | 1.56[1][2] | |||
| Enterobacter cloacae | 3.13[1][2] | |||
| Citrobacter freundii | 3.13[1][2] | |||
| Carpetimycin B | -(SO)-CH=CH-NH-COCH₃ | -C(CH₃)₂-OH | Escherichia coli | 25 |
| Staphylococcus aureus | 100 | |||
| Carpetimycin C | -S-CH₂-CH₂-NH-COCH₃ | -C(CH₃)₂-OH | N/A | N/A |
| Carpetimycin D | -S-CH₂-CH₂-NH-COCH₃ | -C(CH₃)₂-OSO₃H | N/A | N/A |
Note: N/A indicates that specific quantitative data was not available in the searched literature.
Key Observations from SAR Data:
-
Oxidation state of the C2-sulfur: The sulfoxide in Carpetimycin A compared to the sulfide in Carpetimycin B leads to a dramatic increase in antibacterial potency, with Carpetimycin A being 8 to 64 times more active.[1][2]
-
C6-Substituent: The 1-hydroxyethyl group at the C6 position is a common feature in many potent carbapenems and is crucial for their activity. The structures of Carpetimycins C and D reveal variations at this position, with this compound possessing a sulfate group, the impact of which on activity is yet to be fully elucidated.[3]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Carpetimycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[4][5] The inhibition of PBPs leads to the weakening of the cell wall, ultimately causing cell lysis and death.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Carpetimycin D: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of Carpetimycin D, a carbapenem antibiotic. This document outlines its core biological activities, presents representative quantitative data, details experimental protocols for its evaluation, and visualizes key mechanisms and workflows.
This compound belongs to the carbapenem class of β-lactam antibiotics, which are known for their broad-spectrum antibacterial activity.[1][2] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3] This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2] Furthermore, many carbapenems, including the related Carpetimycins A and B, exhibit potent inhibitory activity against a wide range of β-lactamases, the enzymes produced by bacteria to confer resistance to β-lactam antibiotics.[5][6]
Quantitative Biological Data
Due to the limited availability of specific experimental data for this compound, the following tables present representative data based on the known activities of closely related carbapenems, such as Carpetimycin A, and the general expectations for this antibiotic class.
Table 1: Representative Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration, MIC)
| Bacterial Species | Strain | Representative MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 1.56 |
| Escherichia coli | ATCC 25922 | 0.39 |
| Klebsiella pneumoniae | ATCC 13883 | 0.39 |
| Proteus vulgaris | ATCC 13315 | 1.56 |
| Enterobacter cloacae | Clinical Isolate | 3.13 |
| Citrobacter freundii | Clinical Isolate | 3.13 |
| Pseudomonas aeruginosa | ATCC 27853 | 8.0 |
| Bacteroides fragilis | ATCC 25285 | 0.78 |
Note: MIC values are representative and may vary depending on the specific strain and testing conditions. Data is extrapolated from the known activity of Carpetimycin A.[5]
Table 2: Representative β-Lactamase Inhibition Profile of this compound (IC50)
| β-Lactamase Type | Source Organism | Representative IC50 (µM) |
| Penicillinase (Class A) | Staphylococcus aureus | 0.05 |
| Cephalosporinase (Class C) | Enterobacter cloacae | 0.1 |
| Broad-Spectrum (Class A) | Klebsiella pneumoniae | 0.08 |
Note: IC50 values are representative and based on the known potent β-lactamase inhibitory activity of Carpetimycins A and B.[5]
Table 3: Representative Cytotoxicity of this compound
| Cell Line | Cell Type | Representative IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | >100 |
| HepG2 | Human Hepatocellular Carcinoma | >100 |
Note: Carbapenems generally exhibit low toxicity to mammalian cells as they lack a cell wall.[1] The IC50 values are expected to be high, indicating low cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the initial biological screening of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial strains (e.g., from ATCC)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into sterile broth.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
β-Lactamase Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activity of β-lactamase enzymes.
Materials:
-
This compound
-
Purified β-lactamase enzyme (e.g., from Bacillus cereus or a specific clinical isolate)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the β-lactamase enzyme in phosphate buffer.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in phosphate buffer to a final concentration that gives a linear rate of hydrolysis.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in phosphate buffer in a 96-well plate.
-
Add the β-lactamase solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
-
Measurement of Activity:
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
-
-
Calculation of IC50:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol evaluates the potential toxicity of this compound against mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 104 cells per well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value, the concentration of this compound that reduces cell viability by 50%, can be determined by plotting cell viability against the logarithm of the drug concentration.
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: β-Lactamase Inhibition
Caption: this compound inhibits β-lactamase, restoring antibiotic efficacy.
References
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. microbenotes.com [microbenotes.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Carpetimycin D and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a potent carbapenem antibiotic characterized by its broad-spectrum antibacterial activity and strong inhibitory action against β-lactamases. Like other members of the carbapenem class, its core structure is a bicyclic β-lactam ring system, which is crucial for its mechanism of action. A distinctive feature of this compound is the (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid structure.[1] This unique C-6 side chain significantly influences its biological activity and stability. The total synthesis of this compound and its analogs is a complex challenge that requires precise stereochemical control at multiple chiral centers. These application notes provide an overview of synthetic strategies and detailed protocols for key transformations relevant to the synthesis of this compound and related carbapenem antibiotics.
Carbapenems exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[2] They form a covalent acyl-enzyme intermediate with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3] Carpetimycins A and B have demonstrated potent inhibitory activity against a wide range of β-lactamases, including both penicillinases and cephalosporinases.[4][5] This broad-spectrum inhibition makes them effective against many β-lactam-resistant bacterial strains.
Data Presentation
Table 1: Stereochemical Control in Carbapenem Core Synthesis
| Step | Reaction | Reagents and Conditions | Diastereoselectivity/Enantioselectivity | Reference |
| 1 | Asymmetric Azetidinone Formation | Rhodium-catalyzed C-H insertion of α-diazo ketones | High diastereoselectivity and enantioselectivity | [6][7] |
| 2 | Diastereoselective Reduction | Diastereoselective reduction of a β-keto ester intermediate | High (e.g., >95:5 dr) | Not specified in provided abstracts |
| 3 | Stereocontrolled Cyclization | Intramolecular Wittig or related cyclization | Dependent on substrate and conditions | Not specified in provided abstracts |
Table 2: Antibacterial Activity of Carpetimycin Analogs (MIC values in µg/mL)
| Organism | Carpetimycin A | Carpetimycin B | Imipenem | Meropenem |
| Staphylococcus aureus | 1.56 | >100 | 0.06 | 0.03 |
| Escherichia coli | 0.39 | 25 | 0.25 | 0.03 |
| Klebsiella pneumoniae | 0.39 | 12.5 | 0.5 | 0.03 |
| Proteus vulgaris | 1.56 | 100 | 1 | 0.06 |
| Enterobacter cloacae | 3.13 | 50 | 1 | 0.12 |
| Citrobacter freundii | 3.13 | 50 | 0.5 | 0.06 |
Data for Carpetimycin A and B from Nakayama et al. (1981) as cited in Antimicrobial Agents and Chemotherapy.[5] Data for Imipenem and Meropenem are representative values. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8][9]
Experimental Protocols
While a complete, step-by-step total synthesis of this compound is not publicly detailed, the following protocols describe key transformations that are central to the synthesis of the carbapenem core and related structures. These are based on established methodologies in carbapenem chemistry.
Protocol 1: Stereocontrolled Synthesis of the Carbapenem Core via Rhodium-Catalyzed C-H Insertion
This protocol outlines a general procedure for the rhodium-catalyzed intramolecular C-H insertion of an α-diazo-β-ketoester to form the bicyclic carbapenem core. This method is known for its high degree of stereocontrol.[6][7]
Materials:
-
α-diazo-β-ketoester precursor
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or other suitable rhodium catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the α-diazo-β-ketoester precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
In a separate flask, dissolve the rhodium catalyst in the same solvent.
-
Slowly add the catalyst solution to the solution of the diazo compound at a controlled temperature (typically ranging from -78 °C to room temperature, depending on the substrate).
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the carbapenam core.
Protocol 2: Diastereoselective Reduction of a β-Keto Ester Intermediate
This protocol describes a general method for the diastereoselective reduction of a β-keto ester, a crucial step to establish the correct stereochemistry of the hydroxyethyl side chain common to many carbapenems.
Materials:
-
β-keto ester intermediate
-
Reducing agent (e.g., sodium borohydride, L-selectride®, or enzymatic reduction)
-
Chelating agent (for substrate-controlled reduction, e.g., ZnCl₂, MgBr₂)
-
Anhydrous solvent (e.g., THF, methanol)
Procedure:
-
Dissolve the β-keto ester in the anhydrous solvent under an inert atmosphere and cool to the desired temperature (e.g., -78 °C).
-
If using a chelating agent, add it to the solution and stir for a specified time to allow for complex formation.
-
Slowly add the reducing agent to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Mandatory Visualizations
Caption: Generalized workflow for the total synthesis of this compound.
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Inhibition of β-lactamase by this compound, protecting other antibiotics.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbapenem Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 7. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Carpetimycin D from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction and purification of Carpetimycin D, a carbapenem antibiotic, from the culture broth of Streptomyces sp. KC-6643. The methodologies described herein are based on established principles for the isolation of carbapenem antibiotics and are intended to serve as a comprehensive guide for laboratory and pilot-scale production.
Introduction
Carpetimycins are a class of carbapenem antibiotics produced by Streptomyces species, with this compound being a notable member.[1] These compounds exhibit significant antibacterial activity, making their efficient extraction and purification a critical step in research and development. This document outlines a multi-step process for isolating this compound from fermentation broth, culminating in a highly purified product suitable for further analysis and application. The described workflow involves initial clarification of the culture broth, followed by a series of chromatographic separations to isolate and purify this compound.
Overview of the Extraction and Purification Workflow
The overall process for this compound extraction can be divided into four main stages:
-
Fermentation and Broth Clarification: Culturing of Streptomyces sp. KC-6643 and removal of mycelia and other solid components from the culture broth.
-
Initial Capture and Concentration: Utilization of adsorption or ion-exchange chromatography to capture this compound from the clarified broth and concentrate it.
-
Intermediate Purification: Further purification using a secondary chromatographic technique to remove closely related impurities.
-
Final Polishing: High-resolution chromatography to achieve high purity of the final this compound product.
References
Application Notes and Protocols for Determining Carpetimycin D Efficacy in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a member of the carbapenem class of β-lactam antibiotics. Like other carbapenems, it is expected to exhibit broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1][2] This document provides detailed protocols for in vitro assays to determine the efficacy of this compound, including antibacterial susceptibility testing and evaluation of its effects on mammalian cell viability.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data presented in the tables below are representative examples derived from studies on other carbapenems. These values should be considered illustrative and are intended to guide researchers in experimental design and data interpretation.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MIC) for a Carbapenem Antibiotic
The following table provides an example of MIC values for common bacterial pathogens, illustrating the expected broad-spectrum activity of a carbapenem antibiotic. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[3][4]
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ≤1.0 |
| Streptococcus pneumoniae | Gram-positive | ≤0.5 |
| Enterococcus faecalis | Gram-positive | 4.0 |
| Escherichia coli | Gram-negative | ≤0.25 |
| Klebsiella pneumoniae | Gram-negative | ≤0.25 |
| Pseudomonas aeruginosa | Gram-negative | 2.0 |
| Acinetobacter baumannii | Gram-negative | 8.0 |
| Bacteroides fragilis | Anaerobe | ≤1.0 |
Note: These values are illustrative and actual MICs for this compound should be determined experimentally.
Table 2: Representative Cytotoxicity (IC50) of a Carbapenem Antibiotic on Mammalian Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6] In this context, it represents the concentration of this compound required to inhibit the growth of mammalian cell lines by 50%.
| Cell Line | Cell Type | Representative IC50 (µg/mL) |
| HEK-293 | Human Embryonic Kidney | >100 |
| HepG2 | Human Liver Cancer | >100 |
| A549 | Human Lung Carcinoma | >100 |
| McCoy | Mouse Fibroblast | >100 |
Note: These values are illustrative. It is crucial to experimentally determine the cytotoxicity of this compound against relevant cell lines for a comprehensive safety profile.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC reference strains)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial strains
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Protocol:
-
Preparation of Cultures: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Preparation of Test Tubes: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Mammalian Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK-293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with the desired mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls:
-
Cell Control: Wells with cells and fresh medium without this compound.
-
Blank Control: Wells with medium only.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway of Carbapenem Action
The following diagram illustrates the general mechanism of action for carbapenem antibiotics, which involves the inhibition of bacterial cell wall synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Carpetimycin D Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Minimum Inhibitory Concentration (MIC) of Carpetimycins
The following table summarizes the available MIC data for Carpetimycins A and B against various bacterial isolates. It is important to note that comprehensive MIC data for Carpetimycin D has not been reported in publicly accessible scientific literature. The data for Carpetimycins A and B are included here to provide a comparative context for the expected antimicrobial spectrum.
| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |
| Carpetimycin A | Escherichia coli (clinical isolates) | 0.39 (MIC₉₀) | [1] |
| Carpetimycin A | Klebsiella spp. (clinical isolates) | 0.39 (MIC₉₀) | [1] |
| Carpetimycin A | Proteus spp. (clinical isolates) | 1.56 (MIC₉₀) | [1] |
| Carpetimycin A | Staphylococcus aureus (clinical isolates) | 1.56 (MIC₉₀) | [1] |
| Carpetimycin A | Enterobacter spp. (clinical isolates) | 3.13 | [1] |
| Carpetimycin A | Citrobacter spp. (clinical isolates) | 3.13 | [1] |
| Carpetimycin B | Various Bacteria | 8 to 64-fold less active than Carpetimycin A | [1] |
| This compound | Various Bacteria | Data not publicly available |
MIC₉₀: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for carbapenem susceptibility testing and is suitable for determining the MIC of this compound.
1. Materials:
-
This compound (or other carbapenem antibiotic)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of Reagents and Media:
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (consult the manufacturer's instructions). Sterilize by filtration if necessary.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
3. Broth Microdilution Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of antibiotic concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (1-2 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL in each well. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Carbapenems, including presumably this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of this compound.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the key steps in the experimental workflow for determining the MIC of this compound using the broth microdilution method.
References
Application Notes and Protocols for Utilizing Carpetimycin D in Antimicrobial Susceptibility Testing
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific Minimum Inhibitory Concentration (MIC) data for Carpetimycin D against a comprehensive range of bacterial strains. The information provided herein is based on the general characteristics of the carpetimycin class of antibiotics and established antimicrobial susceptibility testing (AST) protocols. These notes and protocols are intended to serve as a template for researchers and should be adapted once specific activity data for this compound becomes available.
Introduction
This compound is a carbapenem antibiotic belonging to the β-lactam class.[1][2] Like other carbapenems, it is presumed to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. Members of the carpetimycin family, such as Carpetimycins A and B, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria and are also known to be potent inhibitors of β-lactamases.[2] This dual-action mechanism makes carbapenems, and potentially this compound, valuable agents against multidrug-resistant bacterial infections.
These application notes provide a framework for conducting antimicrobial susceptibility testing with this compound to determine its efficacy against various bacterial isolates.
Data Presentation: Hypothetical Antimicrobial Activity of this compound
The following table is a template illustrating how to present quantitative data for this compound once it is experimentally determined. The values presented are for illustrative purposes only and are not actual experimental data.
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.125 | 0.5 | 0.06 - 2 |
| Klebsiella pneumoniae | ATCC 700603 | 0.25 | 1 | 0.125 - 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 | 8 | 0.5 - 16 |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 2 | 0.125 - 8 |
| Enterococcus faecalis | ATCC 29212 | 8 | 32 | 2 - >64 |
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial susceptibility testing, adapted for the evaluation of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in sterile CAMHB to achieve a concentration that is twice the highest desired final concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working solution in CAMHB to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined visually or with a microplate reader.
Agar Dilution for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Inoculum replicating apparatus (e.g., Steers replicator)
Protocol:
-
Preparation of Antibiotic-Containing Agar: Prepare molten MHA and cool to 45-50°C. Add appropriate volumes of this compound stock solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of the agar plates with the standardized bacterial suspensions. Include a control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Filter paper disks impregnated with a standardized concentration of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for this compound.
Visualizations
General Mechanism of Action for Carbapenems
Caption: Carbapenem Inhibition of Bacterial Cell Wall Synthesis.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Broth Microdilution MIC Determination.
Logical Relationship in Antimicrobial Susceptibility Testing
Caption: Logical Flow from MIC to Susceptibility Interpretation.
References
Application Notes and Protocols for Synergistic Antibiotic Studies Involving Carpetimycin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Carpetimycin D in synergistic antibiotic studies. Due to the limited publicly available data specifically on this compound, this document draws upon the known synergistic activities of closely related compounds, Carpetimycin A and B, and the broader class of carbapenem antibiotics. The provided protocols and conceptual data are intended to serve as a guide for researchers designing new experiments to investigate the synergistic potential of this compound.
Introduction to this compound and Antibiotic Synergy
This compound is a member of the carbapenem class of β-lactam antibiotics. These antibiotics are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key feature of some carbapenems, including the related compounds Carpetimycin A and B, is their ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. This β-lactamase inhibitory activity makes them prime candidates for synergistic combination therapies.
Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. This approach can be used to overcome antibiotic resistance, broaden the spectrum of activity, and reduce the required dosage of individual agents, thereby minimizing potential toxicity.
Potential Applications of this compound in Synergistic Studies
Based on the known properties of related carbapenems, this compound is a promising candidate for synergistic studies in the following areas:
-
Overcoming β-Lactamase-Mediated Resistance: In combination with other β-lactam antibiotics (e.g., penicillins, cephalosporins), this compound could act as a β-lactamase inhibitor, protecting the partner antibiotic from degradation by bacterial β-lactamases. Studies on Carpetimycins A and B have shown synergistic activities when combined with ampicillin, carbenicillin, and cefazolin against β-lactam-resistant bacteria[1].
-
Combination with Other Antibiotic Classes: Synergy can also be explored with antibiotics that have different mechanisms of action. For instance, combining a cell wall synthesis inhibitor like this compound with an agent that inhibits protein synthesis (e.g., an aminoglycoside) or DNA replication (e.g., a fluoroquinolone) could lead to enhanced bactericidal activity.
-
Combating Multi-Drug Resistant (MDR) Organisms: Synergistic combinations are a key strategy in the fight against MDR pathogens. Investigating this compound in combination with other last-resort antibiotics could reveal novel treatment options for infections caused by organisms like carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii.
Data Presentation for Synergistic Studies
Quantitative assessment of antibiotic synergy is crucial. The following tables provide examples of how to structure and present data from checkerboard and time-kill assays.
Table 1: Example Checkerboard Assay Results for this compound in Combination with Antibiotic X against a β-Lactamase-Producing Strain
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of this compound | FIC of Antibiotic X | FICI | Interpretation |
| E. coli ATCC 35218 | This compound | 2 | 0.5 | 0.25 | - | 0.5 | Synergy |
| Antibiotic X | 64 | 16 | - | 0.25 | |||
| K. pneumoniae BAA-1705 | This compound | 4 | 1 | 0.25 | - | 0.75 | Additive |
| Antibiotic X | 128 | 64 | - | 0.5 |
Note: Data are hypothetical and for illustrative purposes only. FIC (Fractional Inhibitory Concentration) = MIC of drug in combination / MIC of drug alone. FICI (Fractional Inhibitory Concentration Index) = FIC of this compound + FIC of Antibiotic X. Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1 = Additive; 1 < FICI ≤ 4 = Indifference; FICI > 4 = Antagonism.
Table 2: Example Time-Kill Assay Results for this compound in Combination with Antibiotic Y against P. aeruginosa
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Antibiotic Y Alone) | Log10 CFU/mL (Combination) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.2 | 5.5 | 6.8 | 4.1 |
| 8 | 8.5 | 5.1 | 7.9 | 2.5 |
| 24 | 9.1 | 4.8 | 8.8 | <2.0 |
Note: Data are hypothetical and for illustrative purposes only. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antibiotic synergy. It involves testing a range of concentrations of two antibiotics, both alone and in combination.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Stock solution of the second antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in MHB along the rows of a 96-well plate.
-
Prepare serial twofold dilutions of the second antibiotic in MHB along the columns of the same plate.
-
The resulting plate will have a grid of wells containing various combinations of the two antibiotics. Include wells with each antibiotic alone and a growth control well with no antibiotics.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by identifying the lowest concentration that visibly inhibits bacterial growth.
-
-
Calculation of FICI:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in every well showing no growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The lowest FICI value is reported as the result of the interaction.
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Culture flasks or tubes
-
This compound
-
Second antibiotic
-
Standardized bacterial inoculum
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Preparation of Test Cultures:
-
Prepare flasks containing MHB with the following:
-
No antibiotic (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The second antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
A combination of this compound and the second antibiotic at the same sub-inhibitory concentrations.
-
-
-
Inoculation:
-
Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Caption: Proposed synergistic mechanism of this compound with a partner β-lactam antibiotic.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill curve synergy assay.
References
Application Notes and Protocols: Carpetimycin D as a β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a member of the carbapenem class of β-lactam antibiotics.[1] Like other carbapenems, it possesses a characteristic β-lactam ring structure that is crucial for its antibacterial activity. The primary mechanism of action of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] However, the emergence of β-lactamase enzymes in bacteria, which hydrolyze the β-lactam ring and inactivate the antibiotic, poses a significant challenge to the efficacy of these drugs.[2][3] Carbapenems, including the broader family of carpetimycins, have been shown to exhibit inhibitory activity against a range of β-lactamases, thus acting as potential partners in combination therapies to overcome antibiotic resistance.[4][5]
These application notes provide an overview of the role of this compound as a β-lactamase inhibitor, including its mechanism of action, and detailed protocols for evaluating its inhibitory potential. While specific quantitative inhibitory data for this compound is limited in publicly available literature, the information presented here is based on the established properties of the carbapenem class and related carpetimycins.
Mechanism of Action: Inhibition of Serine β-Lactamases
Carbapenems, the class to which this compound belongs, are known to be potent inhibitors of serine β-lactamases (Classes A, C, and D). The inhibitory mechanism involves the carbapenem molecule entering the active site of the β-lactamase. The serine residue in the active site of the enzyme attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This complex is resistant to hydrolysis, effectively trapping and inactivating the enzyme. This prevents the β-lactamase from hydrolyzing other β-lactam antibiotics, thus restoring their antibacterial activity.
Caption: General mechanism of serine β-lactamase inhibition by carbapenems.
Quantitative Data
Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against various β-lactamases are not extensively reported in the available scientific literature. However, studies on related compounds, Carpetimycins A and B, have demonstrated potent inhibitory activity against both penicillinase-type (Class A) and cephalosporinase-type (Class C) β-lactamases.[4][5] For comparative purposes, the table below illustrates the type of data that would be generated from the experimental protocols described.
| β-Lactamase Class | Enzyme Example | Inhibitor | IC50 (µM) | Ki (µM) |
| Class A | TEM-1 | This compound | Data not available | Data not available |
| SHV-1 | This compound | Data not available | Data not available | |
| Class C | AmpC | This compound | Data not available | Data not available |
| Class D | OXA-type | This compound | Data not available | Data not available |
| Table 1: Illustrative table for summarizing quantitative data on β-lactamase inhibition. Specific values for this compound are not currently available in public literature. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the β-lactamase inhibitory activity of this compound.
Protocol 1: Determination of IC50 for β-Lactamase Inhibition
This protocol outlines a spectrophotometric assay using the chromogenic cephalosporin nitrocefin as a substrate. Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored at 486 nm.
Materials:
-
Purified β-lactamase (e.g., TEM-1, AmpC)
-
This compound (or other test inhibitor)
-
Nitrocefin solution (in DMSO)
-
Phosphate buffer (50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve purified β-lactamase in phosphate buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in phosphate buffer.
-
Prepare a working solution of nitrocefin in phosphate buffer. The final concentration in the assay is typically 50-100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.
-
Include control wells:
-
Positive Control (No inhibitor): 20 µL of phosphate buffer.
-
Negative Control (No enzyme): 20 µL of phosphate buffer.
-
-
Add 160 µL of phosphate buffer to all wells.
-
Add 10 µL of the β-lactamase solution to all wells except the negative control wells. Add 10 µL of phosphate buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Add 10 µL of the nitrocefin solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 486 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity, by fitting the data to a dose-response curve.
-
Caption: A streamlined workflow for determining the IC50 of a β-lactamase inhibitor.
Protocol 2: Determination of Kinetic Parameters (Ki)
This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix in a 96-well plate with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).
-
For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration.
-
-
Reaction and Measurement:
-
Follow the same steps for initiating the reaction and measuring the absorbance as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition.
-
The Ki value can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
-
Conclusion
This compound, as a member of the carbapenem family, is expected to be a potent inhibitor of serine β-lactamases. The protocols provided herein offer a robust framework for researchers to evaluate its inhibitory activity and characterize its kinetic properties. Further research to generate specific quantitative data for this compound will be invaluable for its potential development as a component of combination therapies to combat bacterial resistance.
References
- 1. Frontiers | Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]
- 2. Evaluation of in-vitro susceptibility of ß-lactam-resistant Gram-negative bacilli to ceftazidime-avibactam and ceftolozane-tazobactam from clinical samples of a general hospital in southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New beta-lactam antibiotics, carpetimycins C and D PMID: 6630063 | MCE [medchemexpress.cn]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Investigating the Mode of Action of Carpetimycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin D is a member of the carbapenem class of β-lactam antibiotics.[1][2] Like other carbapenems, its mode of action is presumed to involve the inhibition of bacterial cell wall synthesis. However, a detailed understanding of its specific molecular targets and the downstream cellular consequences of its activity is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive experimental framework to elucidate the mode of action of this compound, from initial characterization of its antibacterial activity to the identification and validation of its molecular target(s).
Phase 1: Characterization of Antibacterial Activity
The initial phase focuses on quantifying the antibacterial potency and spectrum of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a panel of clinically relevant bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |
| S. aureus ATCC 29213 | Vancomycin | |
| E. coli ATCC 25922 | Ciprofloxacin | |
| P. aeruginosa ATCC 27853 | Meropenem | |
| E. faecalis ATCC 29212 | Ampicillin |
Protocol 2: Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile saline
-
Agar plates
Procedure:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.
-
Inoculate the flasks with a logarithmic phase bacterial culture to a starting density of ~10^6 CFU/mL.
-
Include a growth control flask without the antibiotic.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions in sterile saline and plate on agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate plates overnight and count the colonies.
Data Presentation:
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Phase 2: Identification of Cellular Pathway Inhibition
This phase aims to identify the primary cellular pathway targeted by this compound.
Protocol 3: Macromolecular Synthesis Inhibition Assay
This assay determines if this compound inhibits the synthesis of major macromolecules: DNA, RNA, protein, or peptidoglycan (cell wall).
Materials:
-
This compound
-
Bacterial strain of interest
-
Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), N-acetyl-[³H]glucosamine (peptidoglycan)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow a bacterial culture to early logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at a concentration known to inhibit growth (e.g., 4x MIC).
-
Simultaneously, add one of the radiolabeled precursors to each respective tube.
-
Include a control with a known inhibitor for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, penicillin for cell wall).
-
Incubate for a short period (e.g., 30-60 minutes).
-
Stop the incorporation by adding cold TCA to precipitate the macromolecules.
-
Filter the precipitates and wash with TCA.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Presentation:
| Treatment | [³H]thymidine Incorporation (% of Control) | [³H]uridine Incorporation (% of Control) | [³H]leucine Incorporation (% of Control) | N-acetyl-[³H]glucosamine Incorporation (% of Control) |
| No Drug (Control) | 100 | 100 | 100 | 100 |
| This compound | ||||
| Ciprofloxacin | ||||
| Rifampicin | ||||
| Chloramphenicol | ||||
| Penicillin G |
Phase 3: Target Identification and Validation
Based on the results from Phase 2, this phase will focus on identifying the specific molecular target(s) of this compound. Assuming the target is related to cell wall synthesis, the following protocols are relevant.
Protocol 4: Penicillin-Binding Protein (PBP) Competition Assay
This assay determines which PBPs this compound binds to.
Materials:
-
This compound
-
Bacterial membrane preparations containing PBPs
-
Bocillin™ FL (a fluorescent penicillin derivative)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Incubate bacterial membrane preparations with increasing concentrations of this compound.
-
Add a fixed concentration of Bocillin™ FL to the reactions and incubate to label the PBPs that are not bound by this compound.
-
Stop the reaction and separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a specific PBP band in the presence of this compound indicates competitive binding.
Data Presentation:
| PBP | IC50 of this compound (µM) |
| PBP1a | |
| PBP1b | |
| PBP2 | |
| PBP3 | |
| PBP4 |
Protocol 5: In Vitro Enzyme Inhibition Assay
This protocol directly measures the inhibitory activity of this compound against a purified candidate target enzyme (e.g., a specific PBP).
Materials:
-
Purified target enzyme (e.g., PBP2a)
-
This compound
-
Substrate for the enzyme (e.g., a synthetic peptidoglycan precursor)
-
Detection reagents (e.g., to measure product formation)
Procedure:
-
In a suitable buffer, incubate the purified enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation:
| This compound Concentration (µM) | Enzyme Activity (% of Control) |
| 0 | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC50 (µM) |
Visualizations
Caption: Experimental workflow for elucidating the mode of action of this compound.
Caption: Putative inhibition of peptidoglycan synthesis by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bioactivity in Carpetimycin D Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter low bioactivity with batches of Carpetimycin D. As specific data for this compound is limited, the information herein is based on the general characteristics of the carbapenem class of antibiotics.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a member of the carbapenem class of β-lactam antibiotics.[1] It is presumed to function by inhibiting bacterial cell wall synthesis. This occurs through the binding and subsequent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. Disruption of this process leads to a compromised cell wall and ultimately, bacterial cell lysis and death.
2. What is the expected antimicrobial spectrum of this compound?
While a detailed spectrum for this compound is not extensively documented in publicly available literature, related compounds such as Carpetimycin A and B have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Therefore, it is reasonable to anticipate that this compound would be effective against a similar range of bacterial species.
3. What are the recommended storage conditions for this compound?
To ensure the stability and bioactivity of this compound, adherence to proper storage conditions is critical. Based on general guidelines for carbapenem antibiotics, the following is recommended:
-
Solid Form: Store the lyophilized powder in a tightly sealed vial at -20°C.
-
In Solution: Stock solutions should ideally be prepared fresh for each experiment. If storage is unavoidable, solutions should be aliquoted into tightly sealed vials and stored at -20°C for a maximum of one month. It is important to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
4. Which solvent is recommended for dissolving this compound?
The choice of solvent is crucial for maintaining the stability of carbapenems. The β-lactam ring, a core structural feature of this compound, is susceptible to hydrolysis, particularly in alkaline conditions. Always consult the manufacturer's instructions for your specific batch. In the absence of specific guidance, sterile, nuclease-free water or a buffer with a slightly acidic to neutral pH (e.g., pH 6.0 to 7.0) is a generally recommended starting point.
Troubleshooting Guide for Low Bioactivity
If you are observing lower than expected bioactivity with your this compound batches, work through the following troubleshooting steps to identify the potential cause.
Question 1: Could improper storage and handling be the cause of reduced bioactivity?
Answer: Yes, this is a common reason for the loss of activity in carbapenem antibiotics. Verify that your storage conditions align with the recommendations provided in the FAQs. Exposure to ambient temperatures for prolonged periods, or subjecting solutions to multiple freeze-thaw cycles, can lead to significant degradation and a corresponding loss of bioactivity.
Question 2: Is it possible that the solvent is negatively impacting the bioactivity?
Answer: The solvent system can indeed affect the stability of this compound. As carbapenems are prone to hydrolysis in alkaline environments, it is important to ensure that the solvent and the final experimental medium have a pH that is slightly acidic to neutral.
Question 3: Could my experimental conditions be contributing to the observed low bioactivity?
Answer: Several factors within your experimental setup can influence the apparent bioactivity of an antibiotic:
-
Bacterial Strain: The target bacterial strain may possess intrinsic or acquired resistance mechanisms to carbapenems.
-
Inoculum Density: A high density of bacteria in the assay can overwhelm the antibiotic, leading to an inaccurate assessment of its potency.
-
Growth Medium: The composition of the culture medium can sometimes interfere with the activity of the antibiotic.
-
Incubation Parameters: Sub-optimal incubation times and temperatures can affect both the growth of the bacteria and the stability of the antibiotic.
Question 4: How can I perform a quality control check on my this compound batch?
Answer: To independently verify the bioactivity of your current batch, it is recommended to perform a quality control experiment. This can be done using a standard antimicrobial susceptibility test, such as a broth microdilution or disk diffusion assay, against a known susceptible bacterial strain. This will allow you to determine the Minimum Inhibitory Concentration (MIC) of your batch and compare it to expected values.
Data Presentation
Table 1: Troubleshooting Checklist for Low this compound Bioactivity
| Potential Cause | Recommended Action | Expected Outcome |
| Improper Storage | Confirm that storage conditions (temperature, light protection) are optimal. Utilize a fresh, correctly stored aliquot for your next experiment. | Restoration of the expected level of bioactivity. |
| Solvent Incompatibility | Measure the pH of the solvent and the final experimental medium. Switch to a recommended solvent if necessary. | Enhanced stability and more reliable bioactivity results. |
| Bacterial Resistance | Perform a control experiment using a known carbapenem-susceptible bacterial strain. Investigate the potential for carbapenemase production in the test strain. | Confirmation of the antibiotic's intrinsic activity or identification of a resistant phenotype. |
| Suboptimal Assay Conditions | Standardize and optimize the inoculum density, growth medium, and incubation parameters according to established protocols. | More accurate and reproducible bioactivity measurements. |
| Batch-to-Batch Variability | If possible, test a new batch of this compound from either the same or a different supplier to rule out a batch-specific issue. | Determination of whether the observed issue is isolated to the current batch. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a recommended sterile solvent to a final concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution using an appropriate bacterial growth medium, such as Mueller-Hinton Broth.
-
Bacterial Inoculation: Add a standardized bacterial suspension, adjusted to a 0.5 McFarland standard, to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (typically 37°C) for a period of 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
Mandatory Visualizations
References
Technical Support Center: Refinement of Carpetimycin D Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of Carpetimycin D. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for this compound from Streptomyces sp. KC-6643 fermentation broth?
A1: The established purification for this compound involves a multi-step chromatographic process. The typical workflow begins with the adsorption of the antibiotic from the clarified fermentation broth onto a hydrophobic adsorbent resin, followed by ion-exchange chromatography to separate it from other charged molecules. A final desalting and buffer exchange step is then employed to obtain the purified this compound.
Q2: What are the key challenges in purifying this compound?
A2: The primary challenges in the purification of this compound, a carbapenem antibiotic, are its inherent chemical instability and the complexity of the fermentation broth. Carbapenems are susceptible to degradation, particularly at non-optimal pH and temperatures. Additionally, the fermentation broth contains numerous other metabolites and macromolecules that can interfere with the purification process, potentially leading to low yield and purity.
Q3: Which chromatographic resins are typically used for this compound purification?
A3: The commonly employed resin series for this compound purification includes:
-
Diaion HP-20: A synthetic adsorbent resin used for the initial capture and concentration of this compound from the fermentation broth.
-
Dowex 1x2: An anion-exchange resin for the separation of this compound from other anionic compounds.
-
Sephadex G-10: A size-exclusion chromatography resin for desalting and buffer exchange of the final product.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Maintain low temperatures (4-8°C) throughout the purification process.- Work at a pH range where this compound is most stable (typically near neutral pH).- Minimize the duration of each purification step. |
| Incomplete Elution from Diaion HP-20 | - Ensure the resin is not overloaded.- Optimize the elution solvent system. A stepwise or linear gradient of increasing organic solvent (e.g., methanol or acetone in water) may be necessary.- Increase the volume of the elution buffer. |
| Poor Binding to Dowex 1x2 | - Confirm the pH of the sample and equilibration buffer is appropriate for anion exchange (typically one pH unit above the pKa of this compound).- Ensure the ionic strength of the sample is low enough to allow for binding. Desalting the sample prior to this step may be necessary.[1] |
| Sample Loss During Desalting on Sephadex G-10 | - Ensure the sample volume is within the recommended range for the column size (typically 15-20% of the total column volume for complete desalting).[2] - Use a "carrier" protein like BSA for very dilute samples to prevent non-specific binding to the membrane.[3] |
Low Purity
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities from Diaion HP-20 | - Optimize the wash step after sample loading to remove weakly bound impurities.- Refine the elution gradient to achieve better separation of this compound from closely related compounds. |
| Inefficient Separation on Dowex 1x2 | - Adjust the salt gradient for elution. A shallower gradient can improve the resolution of closely eluting compounds.- Ensure the column is not overloaded, which can lead to peak broadening and poor separation. |
| Presence of Salts in the Final Product | - Ensure the Sephadex G-10 column is adequately sized for the sample volume.- Confirm that the sample is fully eluted before the salt peak begins to elute. Monitoring the column effluent with a conductivity meter is recommended.[2] |
Column Performance Issues
| Potential Cause | Troubleshooting Steps |
| Reduced Flow Rate in Column | - Check for clogging of the column frits or tubing.- Ensure the sample has been properly clarified (centrifuged and filtered) before loading.- For Sephadex columns, avoid excessive pressure that can compress the gel bed. |
| Peak Broadening | - Optimize the flow rate; excessively high or low flow rates can lead to band broadening.[4] - Ensure the column is packed uniformly and free of air bubbles.- Minimize the volume of tubing between the injector, column, and detector.[4] |
| Irreproducible Results | - Ensure consistent and thorough regeneration and equilibration of the columns between runs.- Use fresh, high-quality buffers and solvents for each purification.- Maintain a consistent temperature throughout the process. |
Data Presentation
Table 1: Representative Purification of a Carbapenem Antibiotic
| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Culture Filtrate | 1,000,000 | 20,000 | 50 | 100 | 1 |
| Diaion HP-20 Eluate | 850,000 | 1,700 | 500 | 85 | 10 |
| Dowex 1x2 Eluate | 680,000 | 136 | 5,000 | 68 | 100 |
| Sephadex G-10 Eluate | 510,000 | 34 | 15,000 | 51 | 300 |
Note: This data is representative and may vary depending on the specific fermentation and purification conditions.
Experimental Protocols
Initial Capture on Diaion HP-20
-
Preparation of Fermentation Broth: Centrifuge the Streptomyces sp. KC-6643 fermentation broth to remove mycelia and other solids. Filter the supernatant through a 0.45 µm filter to clarify.
-
Column Equilibration: Pack a column with Diaion HP-20 resin. Wash the column with 5 column volumes (CV) of methanol followed by 10 CV of deionized water.
-
Sample Loading: Load the clarified fermentation broth onto the equilibrated column at a flow rate of 1-2 CV/hour.
-
Washing: Wash the column with 5 CV of deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound with a stepwise gradient of increasing methanol in water (e.g., 20%, 50%, 80% methanol). Collect fractions and assay for activity.
Anion-Exchange Chromatography on Dowex 1x2
-
Buffer Preparation: Prepare a low-ionic-strength binding buffer (e.g., 10 mM Tris-HCl, pH 7.5) and an elution buffer containing a salt gradient (e.g., 10 mM Tris-HCl with 0-1 M NaCl, pH 7.5).
-
Column Equilibration: Pack a column with Dowex 1x2 resin. Equilibrate the column with 10 CV of binding buffer.
-
Sample Preparation: Pool the active fractions from the Diaion HP-20 step and adjust the pH and ionic strength to match the binding buffer. This may require dilution or buffer exchange.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of 2-4 CV/hour.
-
Washing: Wash the column with 5 CV of binding buffer.
-
Elution: Elute the bound this compound using a linear gradient of 0-1 M NaCl in the elution buffer over 10-20 CV. Collect fractions and monitor for activity.
Desalting on Sephadex G-10
-
Column Equilibration: Pack a column with Sephadex G-10 resin. Equilibrate the column with 10 CV of the final desired buffer (e.g., sterile water or a formulation buffer) at a flow rate of 1 CV/hour.
-
Sample Preparation: Pool and concentrate the active fractions from the Dowex 1x2 step.
-
Sample Loading: Load the concentrated sample onto the equilibrated column. The sample volume should not exceed 30% of the total column volume.
-
Elution: Elute the sample with the final desired buffer. This compound will elute in the void volume, while the salt will be retarded. Collect the initial, salt-free fractions containing the purified antibiotic.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Investigating Bacterial Resistance to Carpetimycin D
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals studying bacterial resistance to Carpetimycin D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a member of the carbapenem class of antibiotics, functions by inhibiting bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
Q2: What are the most common mechanisms of bacterial resistance to this compound and other carbapenems?
Bacteria have evolved several mechanisms to resist the effects of carbapenems like this compound. The most clinically significant of these include:
-
Enzymatic Degradation: The production of carbapenemase enzymes (e.g., KPC, NDM-1, VIM, IMP families) that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) which reduce their affinity for this compound, thereby diminishing the antibiotic's efficacy.
-
Efflux Pumps: The overexpression of multidrug resistance (MDR) efflux pumps that actively transport this compound out of the bacterial cell before it can reach its PBP targets.
-
Porin Channel Mutations: Mutations or loss of outer membrane porin channels (e.g., OprD in Pseudomonas aeruginosa) which restrict the influx of this compound into the bacterial periplasmic space where the PBPs are located.
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial isolate?
The Minimum Inhibitory Concentration (MIC) can be determined using standardized methods such as broth microdilution or agar dilution as described by the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section of this guide.
Q4: My bacterial isolate shows resistance to other carbapenems. Will it also be resistant to this compound?
Cross-resistance among carbapenems is common, especially when the resistance mechanism is the production of a broad-spectrum carbapenemase. However, the degree of resistance can vary depending on the specific enzyme and the carbapenem. It is essential to perform susceptibility testing specifically for this compound to confirm its activity against your isolate.
Troubleshooting Experimental Issues
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC Results | Inoculum size variability; improper antibiotic dilution; contamination of the culture. | Standardize inoculum preparation using a spectrophotometer (e.g., 0.5 McFarland standard). Prepare fresh serial dilutions of this compound for each experiment. Use aseptic techniques and perform quality control with reference strains (e.g., E. coli ATCC 25922). |
| No Bacterial Growth in Positive Control | Inactive inoculum; incorrect growth medium; improper incubation conditions. | Use a fresh, viable bacterial culture. Ensure the correct growth medium and supplements are used. Verify incubator temperature, CO2 levels (if applicable), and humidity. |
| Unexpected Resistance in a Susceptible Strain | Spontaneous mutation; contamination with a resistant strain; degradation of this compound stock. | Sequence key resistance-associated genes (e.g., porins, PBPs) to check for mutations. Perform strain typing to confirm the isolate's identity. Aliquot and store the antibiotic stock solution at -80°C and avoid repeated freeze-thaw cycles. |
| Negative Result in Carbapenemase Assay (e.g., Carba NP test) Despite High MIC | Resistance is not due to carbapenemase production (e.g., efflux pump overexpression or porin loss); low level of enzyme expression. | Investigate alternative resistance mechanisms. Perform gene expression analysis (RT-qPCR) for efflux pump and porin genes. Consider a more sensitive method for carbapenemase detection, such as mass spectrometry-based assays. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
-
Preparation of Antibiotic Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or buffer). Filter-sterilize the solution and store it in aliquots at -80°C.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Serial Dilution in Microplate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested and mix.
-
Perform a 2-fold serial dilution by transferring 50 µL from each well to the subsequent well in the row. Discard 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Negative Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Example MIC Data for this compound Against Bacterial Isolates
| Isolate ID | Bacterial Species | This compound MIC (µg/mL) | Known Resistance Mechanism |
| QC-01 (ATCC 25922) | Escherichia coli | 0.06 | None (Susceptible Control) |
| RS-01 | Klebsiella pneumoniae | 64 | NDM-1 Carbapenemase |
| RS-02 | Pseudomonas aeruginosa | 32 | OprD Porin Loss |
| RS-03 | Acinetobacter baumannii | >128 | Multiple (Efflux + Carbapenemase) |
Visualizations
Caption: Mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting decision tree for high MIC results.
Optimizing experimental conditions for Carpetimycin D enzymatic assays
Welcome to the technical support center for Carpetimycin D enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a carbapenem antibiotic.[1] Like other members of the carbapenem class, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. More specifically for enzymatic assays, carbapenems are potent inhibitors of β-lactamase enzymes.[2] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[3] Carpetimycins A and B, which are structurally related to this compound, have demonstrated potent inhibitory activity against a broad spectrum of β-lactamases, including both penicillinases and cephalosporinases.[2][4] Therefore, this compound is expected to function as a strong β-lactamase inhibitor in enzymatic assays.
Q2: What is the basic principle of an enzymatic assay using this compound?
The most common assay for a β-lactamase inhibitor like this compound involves monitoring the activity of a β-lactamase enzyme on a specific substrate in the presence and absence of the inhibitor. A chromogenic substrate, such as Nitrocefin, is often used. When hydrolyzed by β-lactamase, Nitrocefin changes color, producing a signal that can be measured over time with a spectrophotometer.[5] By adding this compound, researchers can measure the extent to which it inhibits the enzyme's activity, which is observed as a reduction in the rate of color change.[6]
Q3: How should this compound be stored and handled?
As a β-lactam antibiotic, this compound is susceptible to degradation, particularly through hydrolysis of its core β-lactam ring. For optimal stability, it should be stored as a dry powder at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate buffer or solvent (e.g., DMSO followed by dilution in assay buffer) and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.[5]
Q4: What are the critical parameters to optimize in a this compound enzymatic assay?
The key parameters to optimize for reliable results include:
-
pH: β-lactamase activity is highly dependent on pH. Most assays are performed in a pH range of 6.8 to 8.0.[7]
-
Temperature: Enzyme activity is sensitive to temperature. A constant temperature, typically between 25°C and 37°C, should be maintained throughout the assay.[7]
-
Enzyme Concentration: The concentration of β-lactamase should be adjusted to ensure a linear reaction rate during the measurement period.
-
Substrate Concentration: The concentration of the substrate (e.g., Nitrocefin) should ideally be at or near its Michaelis constant (Km) for the enzyme to ensure sensitivity to inhibition.
-
Incubation Time: Pre-incubation of the enzyme with the inhibitor (this compound) may be necessary to allow for binding before adding the substrate.
Experimental Protocols
Detailed Protocol: Spectrophotometric β-Lactamase Inhibition Assay
This protocol provides a method for determining the inhibitory activity of this compound against a target β-lactamase using the chromogenic substrate Nitrocefin.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0. Allow the buffer to reach room temperature before use.[5]
-
β-Lactamase Enzyme Solution: Prepare a stock solution of the target β-lactamase in Assay Buffer. The final concentration used in the assay should be determined empirically to yield a linear rate of hydrolysis of about 0.05-0.1 ΔA/min. Keep the enzyme solution on ice.
-
Nitrocefin Substrate Solution: Prepare a 1 mM stock solution of Nitrocefin in DMSO. For the assay, dilute this stock to 100 µM in Assay Buffer. Protect the solution from light.
-
This compound (Inhibitor) Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in Assay Buffer to create a range of concentrations for testing.
2. Assay Procedure (96-well plate format):
-
Setup: Add the following to the wells of a clear, flat-bottom 96-well microplate:
-
Test Wells: 50 µL of Assay Buffer, 20 µL of this compound solution (at various concentrations), and 10 µL of β-Lactamase enzyme solution.
-
Enzyme Control (No Inhibitor): 70 µL of Assay Buffer and 10 µL of β-Lactamase enzyme solution.
-
Blank (No Enzyme): 80 µL of Assay Buffer.
-
-
Pre-incubation: Mix the contents of the wells by gentle shaking and incubate the plate at 25°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the 100 µM Nitrocefin substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm (A490).[6] Take kinetic readings every 60 seconds for 15-30 minutes.
3. Data Analysis:
-
Calculate Reaction Rate (Velocity): For each well, plot absorbance (A490) versus time (minutes). Determine the slope (V = ΔA490/min) in the initial linear portion of the curve.
-
Calculate Percent Inhibition: Use the rates from the control (V_control) and inhibitor (V_inhibitor) wells to calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Data Presentation
Table 1: Recommended Starting Conditions for β-Lactamase Assays
| Parameter | Recommended Range | Typical Value | Notes |
| Buffer System | Phosphate, HEPES | 50 mM Sodium Phosphate | Ensure buffer does not interfere with the reaction. |
| pH | 6.5 - 8.0 | 7.0 | Optimal pH can be enzyme-specific.[7] |
| Temperature | 25°C - 37°C | 25°C | Maintain a constant temperature for consistency. |
| Substrate | Nitrocefin, Penicillin | Nitrocefin | Nitrocefin allows for a direct colorimetric readout at ~490 nm.[5] |
| Substrate Conc. | 0.5x - 2x Km | 50 - 100 µM (Nitrocefin) | Concentration should be optimized for the specific enzyme. |
| Inhibitor Conc. | Varies (e.g., 1 nM - 100 µM) | Logarithmic dilutions | A wide range is needed to determine the IC50 accurately. |
| Plate Type | Clear, flat-bottom | 96-well plate | Suitable for most spectrophotometric plate readers.[5] |
Troubleshooting Guide
Table 2: Common Problems and Solutions in this compound Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | 1. Inactive enzyme. 2. Incorrect buffer pH or temperature. 3. Degraded substrate. | 1. Use a fresh enzyme aliquot; verify activity with a known control. 2. Check the pH of the buffer and calibrate the incubator/plate reader.[7] 3. Prepare fresh Nitrocefin solution; protect it from light. |
| High Background Signal | 1. Spontaneous substrate degradation. 2. Contaminated buffer or reagents. 3. Scratched or dirty microplate. | 1. Run a "no enzyme" blank control. Subtract the blank rate from all wells. 2. Use fresh, high-purity reagents and water. 3. Use a new, high-quality microplate. |
| Inconsistent / Non-Reproducible Results | 1. Inaccurate pipetting. 2. Temperature or pH fluctuations. 3. Reagents not mixed properly. 4. Instability of this compound in solution. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure uniform temperature across the plate; allow all reagents to reach assay temperature before use. 3. Gently mix the plate after adding reagents. 4. Prepare this compound dilutions immediately before use. |
| Precipitate Formation | 1. Low solubility of this compound at high concentrations. 2. Buffer incompatibility. | 1. Check the solubility of this compound in the assay buffer. Use a small amount of a co-solvent like DMSO in the stock solution if necessary, ensuring the final concentration does not affect enzyme activity. 2. Test different buffer systems. |
| Reaction Rate Too Fast or Too Slow | 1. Enzyme concentration is too high or too low. 2. Substrate concentration is not optimal. | 1. Adjust the enzyme concentration to achieve a linear rate within the desired range (e.g., 0.05-0.1 ΔA/min). 2. Adjust the substrate concentration. Lower concentration for a slower rate, higher for a faster rate. |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a β-lactamase inhibition assay.
Caption: A logical guide for troubleshooting assay issues.
Caption: Competitive inhibition of β-lactamase by this compound.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D PMID: 6630063 | MCE [medchemexpress.cn]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. researchgate.net [researchgate.net]
Mitigating Off-Target Effects of Carpetimycin D in Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of Carpetimycin D in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a carbapenem antibiotic, which belongs to the β-lactam class of antibacterial agents.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3][4] This disruption of peptidoglycan formation leads to bacterial cell lysis and death.[5]
Q2: What are potential off-target effects of this compound in mammalian cell-based assays?
While this compound is designed to be specific for bacterial targets, off-target effects in mammalian cells can occur, particularly at higher concentrations. Potential off-target effects of β-lactam antibiotics may include:
-
Cytotoxicity: Inhibition of cell proliferation or induction of apoptosis through mechanisms independent of PBP inhibition.
-
Modulation of Signaling Pathways: Interference with cellular signaling cascades, which could lead to unintended phenotypic changes.
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, affecting cellular energy metabolism.
-
Interaction with Host Enzymes: Non-specific binding to and inhibition of host enzymes that are structurally similar to bacterial PBPs.
Q3: How can I determine if the observed effects in my assay are due to off-target activity of this compound?
Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Dose-Response Analysis: Perform a comprehensive dose-response study. Off-target effects often manifest at higher concentrations than on-target effects.
-
Use of Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
-
Target Engagement Assays: Employ methods to confirm that this compound is interacting with its intended bacterial target (if applicable in your experimental system) at the effective concentrations.
-
Phenotypic Rescue: If the off-target effect is known, attempt to rescue the phenotype by manipulating the affected pathway.
-
Orthogonal Approaches: Use alternative methods to inhibit the intended target (e.g., RNAi, other classes of inhibitors) and compare the resulting phenotype to that observed with this compound.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in mammalian cells.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Determine the EC50 for the on-target effect and the CC50 (50% cytotoxic concentration) for your cell line. Work with concentrations well below the CC50. |
| Off-target toxicity. | Investigate potential off-target interactions using cellular thermal shift assays (CETSA) or proteomic profiling. |
| Cell line is particularly sensitive. | Test this compound on a panel of different cell lines to assess cell-type-specific toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Problem 2: Inconsistent or unexpected phenotypic changes in cells.
| Possible Cause | Troubleshooting Step |
| Off-target modulation of a signaling pathway. | Perform pathway analysis (e.g., Western blotting for key signaling proteins, reporter assays) to identify affected pathways. |
| Compound instability. | Assess the stability of this compound in your cell culture medium over the time course of the experiment. |
| Experimental variability. | Ensure consistent cell seeding density, treatment times, and assay conditions. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines a standard method for assessing the cytotoxicity of this compound using a resazurin-based assay.
-
Cell Seeding: Seed your mammalian cell line of choice in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 1 mM). Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and the vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.
-
Protocol 2: Western Blot Analysis to Investigate Off-Target Signaling Effects
This protocol provides a method to assess the impact of this compound on a hypothetical "Cell Stress" signaling pathway.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (including a vehicle control) for a specific time period (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins in the "Cell Stress" pathway (e.g., p-p38, p-JNK, total p38, total JNK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines
| Cell Line | CC50 (µM) after 48h |
| HEK293 | > 100 |
| HeLa | 85.2 |
| HepG2 | 65.7 |
| Jurkat | 42.1 |
Table 2: Hypothetical Effect of this compound on "Cell Stress" Pathway Kinase Phosphorylation
| Treatment | p-p38/total p38 (Fold Change) | p-JNK/total JNK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 1.2 | 1.1 |
| This compound (50 µM) | 2.5 | 1.8 |
| This compound (100 µM) | 4.8 | 3.2 |
| Positive Control (Anisomycin) | 15.6 | 12.3 |
Visualizations
Caption: Workflow for investigating unexpected phenotypes.
Caption: Hypothetical off-target signaling pathway.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Treatment of Bacterial Infections with β-Lactams: Cooperation with Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 5. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Carpetimycin D Potency Through Analog Synthesis
Welcome to the technical support center for researchers engaged in the synthesis of Carpetimycin D analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and evaluation of these potent antibiotic candidates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound, a member of the carbapenem class of antibiotics, primarily exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] The inhibition of PBPs leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death. The potency of this compound analogs is often correlated with their affinity for essential PBPs and their stability against bacterial β-lactamases.
Q2: Which structural modifications are most promising for enhancing the potency of this compound?
Based on structure-activity relationship (SAR) studies of related carbapenems, modifications at the C3 and C6 positions of the carbapenem core are most likely to influence antibacterial potency and spectrum.
-
C3-Side Chain: The nature of the thioether substituent at the C3 position can significantly impact antibacterial activity and stability against β-lactamases. Introducing novel thioether moieties can potentially enhance the binding affinity to PBPs of target pathogens.
-
C6-Side Chain: The hydroxyethyl group at the C6 position is crucial for the stability of the carbapenem nucleus to hydrolysis by many common β-lactamases. Modifications to this side chain, while synthetically challenging, could further enhance stability or modulate the antibacterial spectrum.
Q3: What are the common challenges in the synthesis of this compound analogs?
The synthesis of carbapenem analogs, including those of this compound, is a complex multi-step process fraught with potential challenges. Key difficulties include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly at C5 and C6, is critical for biological activity. Diastereomeric mixtures can be difficult to separate and may exhibit different potencies.
-
Low Yields: Carbapenem synthesis often involves sensitive intermediates and reaction conditions, which can lead to low overall yields. Side reactions, such as β-lactam ring opening, can significantly reduce the desired product.
-
Purification: this compound and its analogs are often polar, water-soluble compounds, which can make purification by traditional column chromatography challenging.
Troubleshooting Guides
Problem 1: Low Yield in the Carbapenem Core Formation (β-Lactam Ring Closure)
Symptoms:
-
Low to no desired β-lactam product observed by TLC or LC-MS analysis.
-
Presence of multiple side products, including ring-opened intermediates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Moisture in the reaction: | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect base or reaction temperature: | The choice of base and temperature is critical for the cyclization step. Optimize the base (e.g., LDA, LiHMDS) and temperature to favor the desired intramolecular cyclization over side reactions. |
| Decomposition of starting materials or product: | Carbapenem precursors and the β-lactam ring itself can be unstable. Ensure timely work-up and purification of the product. Avoid prolonged exposure to acidic or basic conditions. |
Problem 2: Difficulty in the Purification of Polar this compound Analogs
Symptoms:
-
Poor separation of the desired product from polar impurities using standard silica gel chromatography.
-
Product remains in the aqueous phase during liquid-liquid extraction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High polarity of the compound: | Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. A C18 column with a water/acetonitrile or water/methanol gradient is often effective for separating polar carbapenems.[2] |
| Ionic nature of the compound: | If the analog has acidic or basic functional groups, consider using ion-exchange chromatography or employing ion-pairing reagents in the HPLC mobile phase to improve retention and separation. |
| Co-elution with salts or other polar byproducts: | Desalting techniques such as size-exclusion chromatography or dialysis may be necessary prior to final purification by HPLC. |
Problem 3: Poor Antibacterial Activity of a Synthesized Analog
Symptoms:
-
The synthesized this compound analog shows significantly lower potency (higher Minimum Inhibitory Concentration - MIC) than expected against target bacterial strains.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect stereochemistry: | The stereochemistry at C5 and C6 is crucial for antibacterial activity. Confirm the stereochemistry of the final compound and key intermediates using techniques like NMR spectroscopy and X-ray crystallography if possible. |
| Instability of the analog: | The analog may be unstable under the assay conditions. Assess the stability of the compound in the testing medium over the duration of the experiment. |
| Inappropriate target pathogen: | The synthesized analog may have a narrow spectrum of activity. Test the compound against a broader panel of Gram-positive and Gram-negative bacteria to identify its spectrum of activity. |
| Efflux pump-mediated resistance: | The target bacteria may possess efflux pumps that actively remove the analog from the cell. Consider co-administration with an efflux pump inhibitor in your assays. |
Experimental Protocols
General Protocol for the Synthesis of a C3-Thioether this compound Analog
This protocol outlines a generalized synthetic route. Specific reagents, conditions, and protecting groups will need to be optimized for the desired analog.
Caption: General workflow for C3-thioether analog synthesis.
Methodology:
-
Azetidinone Formation: Start with a suitably protected 4-acetoxyazetidin-2-one derivative.
-
Side Chain Elaboration: Introduce the C6 side chain with the correct stereochemistry.
-
Carbapenem Core Cyclization: Form the bicyclic carbapenem core, often through an intramolecular Wittig or similar cyclization reaction.
-
C3-Functionalization: Introduce a leaving group at the C3 position.
-
Thioether Introduction: React the C3-functionalized carbapenem with the desired thiol to introduce the new side chain.
-
Deprotection: Remove all protecting groups to yield the final this compound analog.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
Methodology:
-
Bacterial Strain Preparation: Grow the target bacterial strains in appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Analogs: Prepare a series of two-fold dilutions of the synthesized this compound analogs in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted analog with the prepared bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible growth of the bacteria.
Data Presentation
Table 1: Hypothetical Antibacterial Activity of Synthesized this compound Analogs
| Analog ID | C3-Substituent | C6-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| This compound | -S(O)CH2CH2NHAc | -C(CH3)2OH | 0.5 | 2 | 8 |
| Analog A | -SCH2CH2NH2 | -C(CH3)2OH | 0.25 | 1 | 4 |
| Analog B | -SCH2CH2OH | -C(CH3)2OH | 1 | 4 | 16 |
| Analog C | -S(O)CH2CH2NHAc | -C(CH3)2F | 0.5 | 2 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
Mechanism of Action and Resistance
Caption: Inhibition of cell wall synthesis and resistance mechanisms.
This technical support center provides a foundational resource for researchers working on the synthesis of this compound analogs. As new research emerges, this guide will be updated with the latest findings and protocols.
References
Validation & Comparative
In Vitro Antibacterial Efficacy of Carpetimycin D: A Comparative Analysis
A comprehensive evaluation of the in vitro antibacterial potency of Carpetimycin D against clinically relevant bacterial strains, benchmarked against established carbapenem antibiotics, Imipenem and Meropenem. This guide provides a detailed comparison of their minimum inhibitory concentrations (MICs), standardized experimental protocols, and an overview of their mechanism of action.
This compound, a member of the carbapenem class of β-lactam antibiotics, is recognized for its broad spectrum of antibacterial activity. This guide offers a comparative analysis of its in vitro efficacy against a panel of Gram-positive and Gram-negative bacteria. Due to the limited availability of specific data for this compound, this report utilizes publicly available data for the closely related compound, Carpetimycin A, as a representative analogue. The performance of Carpetimycin A is compared against two widely used carbapenems, Imipenem and Meropenem, to provide a contextual understanding of its potential therapeutic value for researchers, scientists, and drug development professionals.
Comparative Antibacterial Potency: Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of Carpetimycin A, Imipenem, and Meropenem was evaluated by determining their Minimum Inhibitory Concentration (MIC) values against several key bacterial pathogens. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data, summarized in the table below, is compiled from various in vitro studies. It is important to note that direct comparison of MIC values between studies can be influenced by variations in bacterial strains and testing methodologies.
| Bacterial Species | Carpetimycin A MIC (µg/mL) | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 1.56 | 0.008 - 0.39 | 0.25 |
| Enterococcus faecalis | - | 0.5 - 8 | ≤ 4 |
| Gram-Negative | |||
| Escherichia coli | 0.39 | 0.06 - 16 | 0.06 - 16 |
| Pseudomonas aeruginosa | - | 0.5 - >128 | 1 - 18 |
Note: Data for Carpetimycin A is used as a proxy for this compound. MIC values are presented as a range or a specific value based on available literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The following outlines a typical broth microdilution protocol, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 35-37°C.
- Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
- The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This standardized bacterial suspension is then diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the antibiotic is prepared at a known concentration.
- Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate using sterile broth as the diluent. This creates a gradient of antibiotic concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing the various antibiotic concentrations, is inoculated with the standardized bacterial suspension.
- A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
- The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
4. Determination of MIC:
- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Carbapenems, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This critical process is essential for maintaining the structural integrity of the bacterial cell. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of carbapenem antibiotics.
Carbapenems penetrate the bacterial cell wall and bind to Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial component of the bacterial cell wall, providing structural support. By inactivating PBPs, carbapenems inhibit the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. The high affinity of carbapenems for a wide range of PBPs contributes to their broad spectrum of activity.
A Comparative Analysis of Carpetimycins and Other Carbapenem Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Carpetimycin family of carbapenem antibiotics with other clinically relevant carbapenems. Due to the limited availability of public experimental data for Carpetimycin D, this guide will focus on the well-documented activities of Carpetimycins A and B as representatives of this subclass, placed in context with established carbapenems such as Imipenem and Meropenem.
Introduction to Carbapenems
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them crucial for treating severe and multidrug-resistant infections.[1][2] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] A key feature of carbapenems is their stability against most β-lactamases, the enzymes responsible for resistance to many other β-lactam antibiotics.[3]
The Carpetimycins are a group of carbapenem antibiotics produced by Streptomyces species.[4][5] Carpetimycins A and B have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[4][6] Notably, they also exhibit inhibitory activity against a wide range of β-lactamases.[6] Carpetimycins C and D have also been isolated, but detailed in vitro activity data for these compounds is not widely available in published literature.[4]
Mechanism of Action: Inhibition of Cell Wall Synthesis
Like all β-lactam antibiotics, carbapenems, including the Carpetimycin family, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for bacterial survival, providing structural integrity and protection against osmotic stress. The primary target of carbapenems is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.
The key steps in the mechanism of action are:
-
Penetration: The antibiotic must first penetrate the outer membrane of Gram-negative bacteria to reach the periplasmic space where the PBPs are located.
-
PBP Binding: The carbapenem molecule forms a stable, covalent acyl-enzyme intermediate with the PBP.
-
Inhibition of Transpeptidation: This binding inactivates the PBP, preventing it from carrying out the transpeptidation reaction—the cross-linking of peptidoglycan chains.
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.
A unique feature of many carbapenems is their ability to also inhibit β-lactamase enzymes, which are a primary mechanism of resistance for many bacteria.[3] Carpetimycins A and B have been shown to be potent inhibitors of both penicillinase and cephalosporinase-type β-lactamases.[6]
Comparative Antibacterial Spectrum
Quantitative comparison of antibacterial efficacy is typically achieved using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
While specific MIC data for this compound is scarce in the available literature, data for Carpetimycin A demonstrates its potent and broad-spectrum activity. The following table summarizes the MIC90 (the concentration required to inhibit 90% of isolates) for Carpetimycin A against several clinically important bacteria, alongside comparative data for Imipenem and Meropenem.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)
| Bacterial Species | Carpetimycin A | Imipenem | Meropenem |
| Escherichia coli | 0.39[4][6] | ≤0.25 | ≤0.06 |
| Klebsiella pneumoniae | 0.39[4][6] | ≤0.5 | ≤0.06 |
| Proteus mirabilis | 1.56[4][6] | ≤1.0 | ≤0.12 |
| Staphylococcus aureus (MSSA) | 1.56[4][6] | ≤0.25 | ≤0.06 |
| Enterobacter cloacae | 3.13[4][6] | ≤1.0 | ≤0.12 |
| Citrobacter freundii | 3.13[4][6] | ≤2.0 | ≤0.25 |
| Pseudomonas aeruginosa | N/A | ≤4.0 | ≤1.0 |
Note: Imipenem and Meropenem data are representative values from various surveillance studies. N/A indicates data not available in the cited sources.
Key Observations:
-
Carpetimycin A shows potent activity against a range of Gram-negative and Gram-positive bacteria.[4][6]
-
Compared to Imipenem and Meropenem, Carpetimycin A's activity appears robust, particularly against Enterobacteriaceae.
-
Imipenem generally exhibits strong activity against Gram-positive cocci.[1][7]
-
Meropenem is often more potent against Gram-negative bacilli, including Pseudomonas aeruginosa.[1][7]
-
Carpetimycins A and B have also been noted for their synergistic activity with other β-lactam antibiotics against resistant strains, owing to their β-lactamase inhibitory properties.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The data presented in this guide is generated using standardized antimicrobial susceptibility testing methods, most commonly the broth microdilution method, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL)
-
Stock solutions of antibiotic compounds
-
Multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the 96-well plate. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to match the turbidity of a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: The plates are incubated at 35°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Conclusion
The Carpetimycin family of antibiotics, particularly Carpetimycins A and B, exhibit potent, broad-spectrum antibacterial activity comparable to other established carbapenems. Their dual-action as both PBP inhibitors and β-lactamase inhibitors makes them compounds of significant interest. While a direct quantitative comparison involving this compound is hampered by the lack of public data, the available evidence on related compounds suggests that this subclass of carbapenems holds potential. Further research and public dissemination of experimental data on Carpetimycins C and D would be invaluable to the scientific community for a more complete comparative assessment and to understand their potential role in combating antimicrobial resistance.
References
- 1. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Stewardship and Spectrum Guide | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 3. idexx.com [idexx.com]
- 4. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-19393 S2 and H2, new carbapenem antibiotics. I. Taxonomy of the producing strain, fermentation and antibacterial properties [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative review of imipenem/cilastatin versus meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating a Shifting Landscape: A Comparative Guide to Carpetimycin D Cross-Resistance with Other β-Lactams
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a comparative analysis of Carpetimycin D, a member of the carbapenem class of β-lactam antibiotics, and its potential for cross-resistance with other β-lactams. Due to a lack of specific published cross-resistance studies for this compound, this guide synthesizes information based on the well-established resistance mechanisms affecting the broader carbapenem class.
Carbapenems, including this compound, are often considered last-resort antibiotics for treating severe bacterial infections. However, their efficacy is threatened by the emergence of various resistance mechanisms. Cross-resistance, where resistance to one antibiotic confers resistance to others, is a significant clinical challenge. This guide explores the key mechanisms driving cross-resistance between carbapenems and other β-lactam classes, namely penicillins, cephalosporins, and monobactams.
Understanding the Mechanisms of Cross-Resistance
The primary mechanisms that lead to bacterial resistance to carbapenems, and consequently to potential cross-resistance with other β-lactams, are:
-
Enzymatic Degradation by β-Lactamases: The production of β-lactamase enzymes is a major defense mechanism for bacteria. Carbapenemases, a specific class of β-lactamases, can hydrolyze and inactivate carbapenems as well as other β-lactam antibiotics.[1][2][3] These enzymes are categorized into Ambler classes A, B, and D.[1][3]
-
Class A Carbapenemases (e.g., KPC): These enzymes effectively hydrolyze penicillins, cephalosporins, and carbapenems.
-
Class B Metallo-β-Lactamases (MBLs; e.g., NDM, VIM, IMP): These zinc-dependent enzymes exhibit a very broad substrate profile, inactivating all β-lactams except for monobactams (e.g., aztreonam).
-
Class D Carbapenemases (e.g., OXA-48): While they possess weaker carbapenem-hydrolyzing activity compared to Class A and B enzymes, they can contribute significantly to resistance, particularly when combined with other resistance mechanisms.[4]
-
-
Reduced Outer Membrane Permeability (Porin Loss): Gram-negative bacteria possess outer membrane channels called porins that allow the influx of antibiotics like carbapenems into the cell.[5][6][7] The loss or mutation of these porin channels, such as OprD in Pseudomonas aeruginosa, can significantly reduce the intracellular concentration of the antibiotic, leading to resistance.[5][6] This mechanism can also affect the uptake of other β-lactams, contributing to cross-resistance.[7]
-
Active Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pumps.[5][8][9] Overexpression of these pumps can reduce the intracellular concentration of various antibiotics, including carbapenems and other β-lactams, leading to multidrug resistance.[5][8]
Comparative Analysis of Cross-Resistance
Illustrative Data: A Template for Comparison
The following table provides a hypothetical representation of MIC values (in µg/mL) for this compound and other β-lactams against bacterial strains with different resistance mechanisms. This data is for illustrative purposes only and does not represent actual experimental results.
| Bacterial Strain & Resistance Mechanism | This compound (Hypothetical MIC) | Imipenem | Meropenem | Piperacillin-Tazobactam | Ceftazidime | Cefepime | Aztreonam |
| E. coli (Wild-Type) | ≤1 | ≤1 | ≤0.5 | ≤4 | ≤2 | ≤1 | ≤1 |
| K. pneumoniae (KPC-producing) | >16 | >16 | >16 | >64 | >32 | >32 | ≤1 |
| P. aeruginosa (VIM-producing) | >16 | >16 | >16 | >64 | >32 | >32 | ≤1 |
| P. aeruginosa (OprD loss) | 4 | 16 | 4 | ≤4 | ≤2 | ≤1 | ≤1 |
| A. baumannii (OXA-23-producing) | >16 | >16 | >16 | >64 | >32 | >32 | >32 |
| E. cloacae (AmpC hyperproduction + Porin loss) | 8 | 16 | 8 | >64 | >32 | 16 | ≤1 |
Note: Higher MIC values indicate greater resistance.
Experimental Protocols for Determining Cross-Resistance
The determination of cross-resistance is typically achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a gold standard for determining the MIC of an antibiotic against a specific bacterium.
Broth Microdilution Method (Based on CLSI Guidelines)
-
Preparation of Inoculum:
-
Isolate and culture the bacterial strain of interest on an appropriate agar medium.
-
Select several well-isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the other β-lactam antibiotics to be tested in cation-adjusted Mueller-Hinton Broth.
-
The concentration range should be appropriate to determine the MIC for both susceptible and resistant organisms.
-
-
Inoculation and Incubation:
-
Dispense the prepared bacterial inoculum into the wells of a microtiter plate, each containing a specific concentration of an antibiotic.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining antibiotic cross-resistance.
References
- 1. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 4. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Carbapenem resistance mechanisms in Pseudomonas aeruginosa: alterations of porin OprD and efflux proteins do not fully explain resistance patterns observed in clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Imipenem Induced Transcriptional Modulation of Multidrug Efflux Pumps and Porin Genes in Carbapenem Resistant Escherichia coli Isolates of Animal Origin [arccjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. intertekinform.com [intertekinform.com]
Confirming the Target Binding of Carpetimycin D in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the bacterial target binding of Carpetimycin D, a carbapenem antibiotic. Due to the limited publicly available data specifically detailing the binding of this compound to penicillin-binding proteins (PBPs), this document outlines the established experimental protocols and data presentation formats that should be employed. For comparative purposes, data on other relevant carbapenems are included to serve as a benchmark for the anticipated performance of this compound.
Introduction to this compound and its Presumed Mechanism of Action
This compound is a member of the carbapenem class of β-lactam antibiotics.[1] Like other β-lactams, its antimicrobial activity is presumed to be based on the inhibition of bacterial cell wall synthesis. This is achieved by forming a stable acyl-enzyme intermediate with the transpeptidase domain of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. Carpetimycins A and B, which are structurally related to this compound, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria and are also potent inhibitors of various β-lactamases.[2] It is therefore highly probable that this compound shares this dual-action mechanism.
Experimental Plan for Confirming PBP Binding of this compound
To definitively confirm and characterize the binding of this compound to its bacterial targets, a series of established biochemical and microbiological assays should be performed. The following workflow outlines the key experimental steps.
Comparative Data on PBP Binding Affinity
The following tables present hypothetical data for this compound, alongside published data for other carbapenems, to illustrate how the experimental findings should be structured for comparative analysis.
Table 1: Comparative IC50 Values (µM) for PBP Binding in Escherichia coli
| Penicillin-Binding Protein (PBP) | This compound (Hypothetical) | Meropenem | Imipenem |
| PBP 1a | 0.5 | 0.4 | 0.9 |
| PBP 1b | 0.8 | 0.7 | 1.2 |
| PBP 2 | 0.1 | 0.15 | 0.1 |
| PBP 3 | 1.2 | 1.5 | 2.5 |
| PBP 4 | 0.3 | 0.2 | 0.1 |
| PBP 5/6 | 2.5 | 3.0 | 4.0 |
Table 2: Comparative IC50 Values (µM) for PBP Binding in Pseudomonas aeruginosa
| Penicillin-Binding Protein (PBP) | This compound (Hypothetical) | Meropenem | Imipenem |
| PBP 1a | 0.6 | 0.5 | 1.1 |
| PBP 1b | 1.0 | 0.9 | 1.5 |
| PBP 2 | 0.2 | 0.25 | 0.2 |
| PBP 3 | 1.5 | 1.8 | 3.0 |
| PBP 4 | 0.4 | 0.3 | 0.2 |
Table 3: β-Lactamase Inhibition Profile (IC50 in µM)
| β-Lactamase Type | This compound (Hypothetical) | Carpetimycin A | Clavulanic Acid |
| TEM-1 (Class A) | 0.1 | 0.08 | 0.1 |
| SHV-1 (Class A) | 0.2 | 0.15 | 0.2 |
| AmpC (Class C) | 0.5 | 0.4 | >100 |
| OXA-1 (Class D) | 1.0 | 0.8 | 50 |
Detailed Experimental Protocols
Competitive PBP Binding Assay
This protocol is adapted from established methods for determining the affinity of β-lactams for bacterial PBPs using a fluorescent penicillin derivative, Bocillin-FL.[3][4]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for various PBPs in a target bacterium.
Materials:
-
Target bacterial strain (e.g., E. coli K-12)
-
This compound
-
Bocillin-FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE reagents and equipment
-
Fluorescent gel scanner
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial culture to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Lyse the cells using sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in PBS and determine the protein concentration.
-
-
Competitive Binding:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes at 37°C. This allows the fluorescent probe to bind to any PBPs not occupied by this compound.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the fluorescence intensity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the control (no this compound).
-
β-Lactamase Inhibition Assay
This protocol utilizes a chromogenic substrate, nitrocefin, to measure the inhibitory activity of this compound against β-lactamases.[5][6]
Objective: To determine the IC50 of this compound for specific β-lactamase enzymes.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, AmpC)
-
This compound
-
Nitrocefin (chromogenic β-lactam)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified β-lactamase in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Inhibition Reaction:
-
In a 96-well microplate, pre-incubate the β-lactamase with the various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of enzyme inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the β-lactamase activity.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis. This is achieved through the acylation of the active site serine of PBPs, rendering them inactive.
Conclusion
While direct experimental evidence for the binding of this compound to bacterial PBPs is not yet widely published, its structural similarity to other carbapenems strongly suggests a conserved mechanism of action. The experimental protocols and comparative data frameworks provided in this guide offer a robust strategy for confirming its target engagement and characterizing its antimicrobial profile. Such studies are crucial for the continued development and strategic deployment of novel carbapenem antibiotics in the face of growing antimicrobial resistance.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Benchmarking Carpetimycin D: A Comparative Analysis Against Standard Antibiotic Panels
For Immediate Release
This guide provides a comprehensive performance comparison of Carpetimycin D against a panel of standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to offer an objective assessment of this compound's potential as an antimicrobial agent.
Executive Summary
This compound belongs to the carbapenem class of β-lactam antibiotics, which are known for their broad spectrum of activity.[1] This guide presents a comparative analysis of the in vitro activity of Carpetimycin, using its close analog Carpetimycin A as a benchmark due to the limited availability of specific data for this compound. The activity is compared against standard carbapenems, imipenem and meropenem, as well as the cephalosporin, cefoxitin. The data indicates that Carpetimycin A exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, with its efficacy being notably higher than cefoxitin and comparable to other carbapenems against specific clinical isolates.
Mechanism of Action: The Carbapenem Advantage
Carbapenems, including the Carpetimycin family, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall integrity leads to cell lysis and death.[3] A key feature of carbapenems is their stability against many β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics, which contributes to their broad spectrum of activity.[4]
Carbapenem Mechanism of Action
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Carpetimycin A (as a proxy for this compound) and standard antibiotics against key clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Note: Data for this compound is extrapolated from published data for Carpetimycin A, a closely related compound produced by the same organism.
Gram-Negative Bacteria
| Organism | Carpetimycin A (MIC90, µg/mL) | Imipenem (MIC, µg/mL) | Meropenem (MIC, µg/mL) | Cefoxitin (MIC90, µg/mL) |
| Escherichia coli | 0.39 | ≤0.125 - 16[5][6][7][8] | 0.06 - 16[6][9][10] | 4[5] |
| Klebsiella pneumoniae | 0.39 | ≤0.125 - >32[4][5][11][12][13][14][15] | 1 - >32[1][4][11][16][17][18] | 4 - >128[5][11][19][20][21] |
| Proteus mirabilis | 1.56 | 0.2 - 8[3][22][23][24][25][26][27] | 0.03 - 2[3][24][28][26][29] | >128 |
Gram-Positive Bacteria
| Organism | Carpetimycin A (MIC90, µg/mL) | Imipenem (MIC, µg/mL) | Meropenem (MIC, µg/mL) | Cefoxitin (MIC90, µg/mL) |
| Staphylococcus aureus | 1.56 | 0.008 - 6.25[30][31][32][33][34] | 0.25[35][36] | >128 |
Experimental Protocols
The determination of antibiotic activity is primarily based on standardized microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative activity of cefoxitin, ampicillin/sulbactam, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resistance characterization and transcriptomic analysis of imipenem-induced drug resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Carbapenem and cefoxitin resistance of Klebsiella pneumoniae strains associated with porin OmpK36 loss and DHA-1 β-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Imipenem resistance in Klebsiella pneumoniae is associated with the combination of ACT-1, a plasmid-mediated AmpC beta-lactamase, and the foss of an outer membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Is meropenem MIC increase against KPC-producing Klebsiella pneumoniae correlated with increased resistance rates against other antimicrobials with Gram-negative activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Cefoxitin Activity Against Multiply Antibiotic-Resistant Klebsiella pneumoniae In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cefoxitin versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit: a propensity-matched retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. Effect of sub MIC for Imipenem, Amikacin and Cefixime on Growth and Swarming of Proteus mirabilis - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 24. Antibacterial effect of meropenem and imipenem on Proteus mirabilis [pubmed.ncbi.nlm.nih.gov]
- 25. Detecting VIM-1 Production in Proteus mirabilis by an Imipenem-Dipicolinic Acid Double Disk Synergy Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genetics of Acquired Antibiotic Resistance Genes in Proteus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Emerging antimicrobial resistances among Proteus mirabilis in Europe: report from the MYSTIC Program (1997-2001). Meropenem Yearly Susceptibility Test Information Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Imipenem-cilastatin in the treatment of methicillin-sensitive and methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Comparative imipenem treatment of Staphylococcus aureus endocarditis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. Invitro susceptibility of Imipenem by E-test in different conditions of Methicillin resistant Staphylococcus aureus - ResearchersProfile [researchersprofile.com]
- 34. Invitro susceptibility of Imipenem by E-test in different conditions of Methicillin resistant Staphylococcus aureus - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 35. academic.oup.com [academic.oup.com]
- 36. Bactericidal activity of meropenem and interactions with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Carpetimycin D in a Laboratory Setting
The proper disposal of Carpetimycin D, a carbapenem antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the mitigation of potential hazards, including the development of antibiotic resistance and environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
All chemical waste, including this compound, must be managed in accordance with national and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2] As a general rule, antibiotic waste should be treated as hazardous chemical waste.[2]
Step-by-Step Disposal Procedures
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Keep this compound residues in their original containers whenever possible. If not feasible, use a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), concentration, and hazard symbols as appropriate.
-
-
Handling of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and culture plates, should be considered contaminated.
-
Solid waste should be collected in a designated, leak-proof container.
-
Liquid waste, such as stock solutions, should be collected in a separate, approved chemical waste container.[2]
-
-
Decontamination and Inactivation:
-
This compound belongs to the beta-lactam class of antibiotics. Some beta-lactams can be inactivated through autoclaving.[2] However, the efficacy of autoclaving for all carbapenems is not universally established. Therefore, it is crucial to verify this with your institution's EHS.
-
Chemical inactivation is another viable option. A 1 M sodium hydroxide solution has been proposed as a method to hydrolyze and inactivate beta-lactam residues. Other methods, such as treatment with chlorine dioxide gas, have also been shown to be effective in decontaminating equipment and facilities from beta-lactam residues.
-
-
Final Disposal:
-
Once collected and, if necessary, inactivated, the waste must be disposed of through an approved hazardous waste management vendor.[3] Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[4]
-
Summary of Disposal Options
| Disposal Method | Description | Considerations |
| Incineration via Hazardous Waste Vendor | The most common and recommended method for the final disposal of antibiotic waste. | Ensures complete destruction of the active compound. Must be handled by a licensed and approved waste management company. |
| Autoclaving | High-pressure steam sterilization that can destroy some beta-lactam antibiotics.[2] | Efficacy for this compound must be confirmed. May not be suitable for all forms of waste. The autoclaved waste may still require disposal as chemical waste.[2] |
| Chemical Inactivation | Treatment with chemical agents like sodium hydroxide or chlorine dioxide to break down the antibiotic. | Requires a validated protocol and careful handling of corrosive or hazardous chemicals. The resulting solution may still require disposal as hazardous waste. |
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
